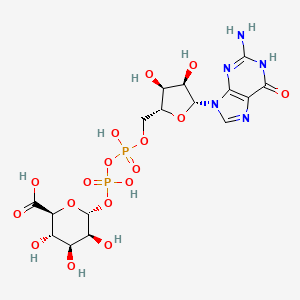
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a hydroxyimino group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, followed by the introduction of hydroxyl and hydroxyimino groups through specific reagents and reaction conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and reagent concentrations to ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydroxyimino group can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. Its multiple functional groups make it a versatile tool for probing enzyme activities and metabolic processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development and disease treatment.
Industry
In industrial applications, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyimino groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid include other cyclohexane derivatives with multiple hydroxyl and hydroxyimino groups. Examples include:
- (1R,3R,4R,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
- (1S,3S,4S,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its functional groups. This configuration can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C7H11NO6 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO6/c9-4-2-7(13,6(11)12)1-3(8-14)5(4)10/h4-5,9-10,13-14H,1-2H2,(H,11,12)/b8-3-/t4-,5-,7-/m0/s1 |
Clé InChI |
WASIBXJFRXJWAR-MCMXRBGZSA-N |
SMILES isomérique |
C1[C@@H]([C@H](/C(=N\O)/C[C@]1(C(=O)O)O)O)O |
SMILES canonique |
C1C(C(C(=NO)CC1(C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
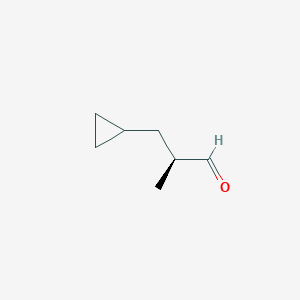
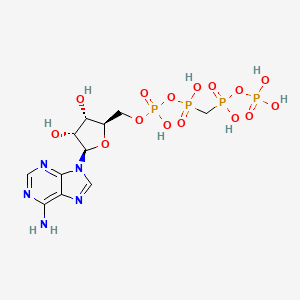
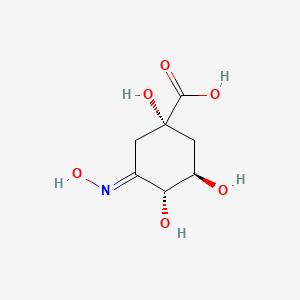
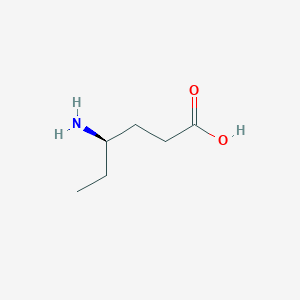
![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
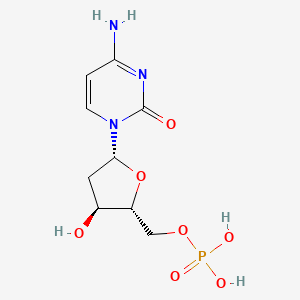

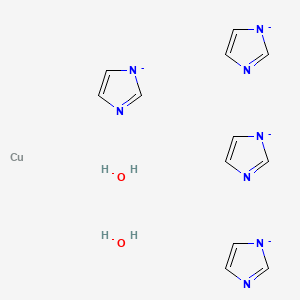
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
